Product packaging for [1,4'-Bipiperidin]-4-ol dihydrochloride(Cat. No.:CAS No. 367501-46-0)

[1,4'-Bipiperidin]-4-ol dihydrochloride

Cat. No.: B1322375
CAS No.: 367501-46-0
M. Wt: 257.2 g/mol
InChI Key: KZMKQKBRLLWNIQ-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidin]-4-ol dihydrochloride is a high-purity chemical compound offered as a solid dihydrochloride salt to enhance stability and solubility for research applications . This substance features a bipiperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Piperidine and its derivatives are recognized as one of the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . As a functionalized bipiperidine, this compound serves as a versatile building block (or synthon) for the synthesis of more complex molecules. Researchers can leverage its structure in multi-component reactions, cyclization, and amination processes to create potential bioactive compounds . It is strictly for use in laboratory research settings. For a comprehensive understanding of the latest scientific advances in the field, researchers are encouraged to consult recent literature on the biological evaluation of piperidine-containing molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22Cl2N2O B1322375 [1,4'-Bipiperidin]-4-ol dihydrochloride CAS No. 367501-46-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMKQKBRLLWNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Bipiperidin 4 Ol Dihydrochloride and Analogues

Classical Synthetic Routes

Traditional methods for synthesizing the [1,4'-Bipiperidin]-4-ol (B1343858) core structure often rely on well-established reactions involving piperidine (B6355638) precursors and powerful, though sometimes hazardous, reagents.

Reactions Involving Piperidine Derivatives

A primary and straightforward approach to constructing the [1,4'-bipiperidine] scaffold is through the coupling of two piperidine units. A common strategy is reductive amination, a versatile method for forming carbon-nitrogen bonds. chim.itnih.gov This reaction typically involves a piperidone derivative and a piperidine amine.

Specifically, the synthesis can be achieved by reacting 4-hydroxypiperidine (B117109) with a protected form of 4-piperidone (B1582916), such as N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). nih.govresearchgate.net The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to form the desired bipiperidine linkage. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). chim.itnih.govchemicalbook.com The use of a protecting group like the tert-butoxycarbonyl (Boc) group on the piperidone nitrogen is crucial to prevent self-condensation and other side reactions. nih.gov Following the successful coupling, the protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the target [1,4'-Bipiperidin]-4-ol. chemicalbook.comchemicalbook.com

Table 1: Example of Reductive Amination for [1,4'-Bipiperidin]-4-ol Synthesis

Reactant 1Reactant 2Reducing AgentSolventYield (%)Reference
N-Boc-4-piperidone4-HydroxypiperidineSodium triacetoxyborohydrideDichloroethane (DCE)84% (for a similar N-phenyl derivative) chemicalbook.com
4-PiperidoneAnilineSodium triacetoxyborohydride1,2-Dichloroethane75-85% (for N-phenyl analogues) nih.gov

Phosgene-Mediated Reactions for Related Intermediates

Phosgene (B1210022) (COCl₂) is a highly reactive reagent that has been historically used in the synthesis of intermediates relevant to [1,4'-Bipiperidin]-4-ol analogues, particularly for creating carbamoyl (B1232498) chlorides. researchgate.netgoogle.com For instance, reacting a precursor like 4-piperidinopiperidine (B42443) with phosgene can yield [1,4']bipiperidinyl-1'-carbonyl chloride, a useful intermediate for further functionalization. google.com

The reaction is typically carried out in an inert aprotic solvent, such as methylene (B1212753) chloride, to prevent hydrolysis of the phosgene and the product. google.com The high reactivity of phosgene allows for the efficient conversion of the secondary amine on one of the piperidine rings into a carbamoyl chloride. However, due to the extreme toxicity of phosgene gas, its use is highly restricted and often replaced by safer alternatives in modern synthesis. nih.govguidechem.com

Utilization of Diphosgene and Triphosgene (B27547) in Synthetic Sequences

To mitigate the significant hazards associated with using phosgene gas, synthetic chemists have turned to safer, liquid (diphosgene) or solid (triphosgene) phosgene equivalents. nih.govguidechem.com Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that decomposes to release three equivalents of phosgene in situ, making it easier and safer to handle, transport, and store. nih.govguidechem.com

In synthetic sequences leading to [1,4'-Bipiperidin]-4-ol analogues, triphosgene can be used for the same types of transformations as phosgene, such as the formation of carbamoyl chlorides, ureas, and carbonates. researchgate.netguidechem.com For example, a patent describes the reaction of 4-piperidino-piperidine with triphosgene in methylene chloride to produce [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride. google.com This reaction provides a more practical and controlled method for generating the reactive intermediate compared to using gaseous phosgene. google.com The stoichiometry of triphosgene is carefully controlled, often using 1.3 to 1.5 equivalents (as phosgene) relative to the piperidine substrate. google.com

Table 2: Comparison of Phosgene and its Substitutes

ReagentPhysical StateBoiling Point (°C)Key AdvantagesKey Disadvantages
PhosgeneGas8High reactivity, clean reactionsExtremely toxic, difficult to handle
DiphosgeneLiquid128Liquid, easier to handle than phosgeneToxic, corrosive
TriphosgeneSolid203-206 (decomposes)Solid, stable, safer handling and storageSlower reaction rates, potential for side products

Advanced Synthetic Strategies and Process Optimization

For large-scale and industrial production, synthetic routes must be optimized for efficiency, purity, and safety. This involves careful selection of reaction conditions and rigorous control over potential impurities.

Impact of Solvent Systems on Reaction Yield and Purity

The choice of solvent is critical in the synthesis of [1,4'-Bipiperidin]-4-ol and its intermediates, as it can significantly influence reaction rates, yields, and the impurity profile. In phosgene-mediated reactions, aprotic solvents like methylene chloride are preferred to avoid unwanted reactions with the carbonylating agent. google.com

A patented process for producing [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride highlights the importance of the solvent system during purification. google.com While the initial reaction is performed in methylene chloride, the inventor found that adding a second, higher-boiling aprotic solvent (such as acetonitrile) during the distillation phase improves the removal of impurities. google.com This technique allows for a higher distillation temperature, which facilitates the removal of volatile byproducts without degrading the desired product, ultimately leading to higher purity. google.com

Control of Impurity Formation in Industrial-Scale Syntheses

On an industrial scale, even small percentages of impurities can represent significant quantities of waste and may complicate purification. A major challenge in the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride, an intermediate related to the title compound, is the formation of a dimer impurity. google.com

Research has shown that the choice of solvent can dramatically reduce the formation of this dimer. Specifically, using methylene chloride as the solvent in the reaction between 4-piperidino-piperidine and phosgene (or triphosgene) was found to reduce the dimer impurity to less than 5%, and often even below 1%. google.com This is a significant improvement over other solvent systems. Further purification, as mentioned previously, involves the addition of a co-solvent like acetonitrile (B52724) to raise the distillation temperature, which helps in removing other process-related impurities. google.com This integrated approach of solvent selection for both the reaction and the workup is crucial for achieving the high purity required for pharmaceutical intermediates.

Green Chemistry Principles in the Synthesis of [1,4'-Bipiperidin]-4-ol Dihydrochloride (B599025) (Potential Research Area)

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like [1,4'-Bipiperidin]-4-ol Dihydrochloride is a burgeoning area of research. The goal is to develop more sustainable and environmentally benign chemical processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, several promising green chemistry approaches could be adapted for its synthesis. These potential methodologies are explored below.

One of the core tenets of green chemistry is the use of alternative solvents to replace volatile and hazardous organic solvents. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental impact. Water is an excellent green solvent, and research has shown its utility in various organic reactions, including the synthesis of heterocyclic compounds.

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. Biocatalysis, which employs enzymes or whole microbial cells, is a particularly attractive green approach. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can significantly reduce the need for protecting groups and harsh reagents.

Furthermore, alternative energy sources like microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. This can contribute to a more energy-efficient synthetic process. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, also offers significant advantages in terms of safety, scalability, and process control, aligning well with green chemistry principles.

The following table summarizes potential green chemistry approaches that could be investigated for the synthesis of this compound and its analogues.

Green Chemistry PrinciplePotential Application in Synthesis of this compoundAnticipated Benefits
Use of Greener Solvents Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents for key reaction steps such as N-arylation or reduction.Reduced solvent toxicity and waste, improved safety, and potentially simplified product isolation.
Biocatalysis Employing enzymes like lipases or oxidoreductases for stereoselective synthesis of the 4-hydroxypiperidine moiety or for the coupling of the two piperidine rings. rsc.orgchemistryviews.orgrsc.orgHigh selectivity, mild reaction conditions, reduced byproducts, and use of renewable catalysts.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate key bond-forming reactions in the synthesis of the bipiperidine scaffold. mdpi.comSignificantly shorter reaction times, increased reaction rates, and potentially higher product yields. mdpi.com
Flow Chemistry Developing a continuous flow process for the synthesis, allowing for better control over reaction parameters and safer handling of reactive intermediates. chemrxiv.orgEnhanced safety, improved scalability and reproducibility, and potential for process automation.
Catalysis Investigating the use of more sustainable and less toxic metal catalysts, such as copper, for cross-coupling reactions, or exploring transition-metal-free approaches. nih.govrsc.orgReduced reliance on precious and toxic heavy metals, lower catalyst loading, and potentially milder reaction conditions.

Detailed research into these areas could lead to the development of novel, sustainable synthetic routes for this compound. For instance, a potential biocatalytic approach could involve the use of an engineered enzyme to facilitate the coupling of a protected 4-hydroxypiperidine with a suitable piperidine precursor in an aqueous medium. This would eliminate the need for harsh coupling agents and organic solvents.

Similarly, a flow chemistry process could be designed where the starting materials are continuously pumped through a heated microreactor containing a solid-supported catalyst. This would not only improve the efficiency and safety of the reaction but also simplify the purification process as the catalyst can be easily separated from the product stream.

The exploration of these green chemistry principles in the synthesis of this compound represents a significant opportunity to align pharmaceutical manufacturing with the goals of sustainability. Further research and development in this area are crucial for creating more environmentally friendly and economically viable processes for the production of this important chemical compound.

Derivatives and Analogues of 1,4 Bipiperidin 4 Ol Dihydrochloride: Design, Synthesis, and Structural Modification

Synthetic Access to Substituted Bipiperidine Derivatives

The generation of a library of substituted bipiperidine derivatives from [1,4'-Bipiperidin]-4-ol (B1343858) relies on a range of well-established organic reactions. These modifications are crucial for exploring structure-activity relationships (SAR). The primary sites for derivatization are the nitrogen atoms and the hydroxyl group, allowing for significant alterations in the molecule's polarity, lipophilicity, and steric profile.

Modification of the piperidine (B6355638) nitrogen atoms is a common strategy to introduce diverse functional groups.

N-Alkylation: The secondary amine of the piperidine ring is readily alkylated. This can be achieved through reactions with alkyl halides in the presence of a base or via reductive amination with aldehydes or ketones. A series of 1-alkyl-1,4-dihydropyridines have been synthesized by reacting the parent 1,4-dihydropyridine (B1200194) with sodium hydride followed by an alkyl halide. researchgate.net This method can be adapted for the bipiperidine scaffold. Introducing basic nitrogen-containing substituents on the side chain has been shown to improve activity in some contexts. nih.gov

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality, which can alter the compound's hydrogen bonding capacity and electronic properties. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base. Acyl-1,4-dihydropyridines have also been developed as effective N-acylation reagents. mdpi.com The use of coupling reagents like O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is also a widely applied technique in solid-phase synthesis for creating amide bonds. researchgate.net

Reaction TypeReagents and ConditionsFunctional Group Introduced
N-Alkylation Alkyl halide, Sodium Hydride (NaH)Alkyl group
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Substituted alkyl group
N-Acylation Acyl chloride/Anhydride (B1165640), Base (e.g., Triethylamine)Acyl group
N-Acylation Carboxylic Acid, Coupling Agent (e.g., BOP reagent)Acyl group

The secondary hydroxyl group at the 4-position of the piperidine ring is a key site for derivatization. nih.gov Modification at this position can significantly impact the molecule's interaction with biological targets.

Esterification (Acetylation): The most common derivatization is the formation of esters through acylation. Acetylation, using reagents like acetic anhydride or acetyl chloride in a suitable solvent like pyridine (B92270), converts the hydroxyl group into an acetate (B1210297) ester. researchgate.net This modification increases lipophilicity and can serve as a prodrug strategy. Other acyl chlorides, such as benzoyl chloride, can also be used to introduce different ester functionalities. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. O-alkylation can be achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide). nih.gov This strategy allows for the introduction of a wide variety of alkyl and arylalkyl groups.

Derivatization ReactionReagentsResulting Functional Group
Acetylation Acetic anhydride or Acetyl chloride, PyridineAcetate Ester (-OAc)
Benzoylation Benzoyl chloride, BaseBenzoate Ester (-OBz)
O-Alkylation Sodium Hydride (NaH), Alkyl Halide (R-X)Ether (-OR)

Introducing a carbonyl group in place of the hydroxyl function creates a ketone analogue, [1,4'-Bipiperidin]-4-one. This change from a hydrogen bond donor (hydroxyl) to an acceptor (carbonyl) can drastically alter biological activity.

Oxidation of the Hydroxyl Group: The secondary alcohol of [1,4'-Bipiperidin]-4-ol can be oxidized to the corresponding ketone using a variety of standard oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or Dess-Martin periodinane are effective for this transformation.

Synthesis from Carbonyl Precursors: An alternative route involves synthesizing the bipiperidine scaffold starting from a piperidin-4-one derivative. For instance, piperidin-4-one monohydrate hydrochloride can be N-protected (e.g., with a Boc group) to form tert-butyl 4-oxopiperidine-1-carboxylate, which can then be used as a building block for constructing the bipiperidine system. mdpi.com

The carbon atom bearing the hydroxyl group in [1,4'-Bipiperidin]-4-ol is a stereocenter. Consequently, the compound can exist as different stereoisomers. The stereoselective synthesis of analogues is crucial as different isomers often exhibit distinct biological activities and properties.

Methods for achieving stereoselectivity in the synthesis of substituted piperidines include:

Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction, which can then be removed in a subsequent step.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as rhodium or ruthenium complexes with chiral ligands, can facilitate enantioselective hydrogenation or other transformations to create specific stereoisomers. nih.gov

Multi-component Reactions: Stereoselective cascade reactions, such as the Knoevenagel–Michael–Mannich cascade, have been developed for the one-pot synthesis of highly substituted piperidines with good to excellent stereoselectivity. researchgate.net These reactions can create multiple stereocenters in a single operation.

Substrate-Controlled Synthesis: The existing stereochemistry in a starting material can be used to direct the formation of new stereocenters. For example, the stereoselective reduction of a ketone precursor using specific reducing agents can yield a particular alcohol stereoisomer.

Structural Diversity through Derivatization

Systematic derivatization of the [1,4'-Bipiperidin]-4-ol core allows for the exploration of chemical space and the development of compounds with optimized properties. This involves creating a diverse set of molecules by varying substituents at different positions and exploring different isomeric forms.

The synthesis and evaluation of regioisomers and stereoisomers are fundamental to understanding the SAR of bipiperidine derivatives.

Regioisomers: Regioisomers involve placing functional groups at different positions on the bipiperidine rings. For example, analogues could be synthesized with the hydroxyl group at the 3-position of the second piperidine ring instead of the 4-position. The synthesis of such regioisomers requires different starting materials or synthetic routes that allow for site-selective functionalization. researchgate.net A series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines were synthesized where diversity was introduced at the 6-position of the pyridine ring to explore SAR. nih.gov

Stereoisomers: As mentioned, the 4-position is a chiral center. Furthermore, substitution at other positions can introduce additional stereocenters, leading to diastereomers (e.g., cis/trans isomers with respect to the piperidine ring). The biological activity of these stereoisomers can vary significantly. For example, the stereoselective hydrogenation of unsaturated piperidinones can lead to specific cis-configured 2,4-disubstituted piperidines. nih.gov The development of synthetic methods that provide access to stereochemically pure isomers is therefore of high importance for detailed pharmacological evaluation. mdpi.com

Comparative Analysis with Related Heterocyclic Scaffolds (e.g., [1,3'-Bipiperidin]-4-ol)

While direct comparative studies of these specific isomers are not extensively documented in publicly available literature, a theoretical analysis based on established principles of organic and medicinal chemistry can provide valuable insights. The key difference lies in the connectivity of the second piperidine ring to the first. In the [1,4'-bipiperidin] isomer, the connection is at the 4-position of the first piperidine, leading to a more linear and extended conformation. In contrast, the [1,3'-bipiperidin] isomer has a kinked geometry due to the attachment at the 3-position.

This variation in geometry can have profound implications for the molecule's properties:

Synthesis: The synthetic routes to these isomers would diverge at the key coupling step. The synthesis of the [1,4'-bipiperidin] core often involves the reaction of a 4-piperidone (B1582916) derivative with a piperidine, or a related coupling strategy. For the [1,3'-bipiperidin] isomer, a different starting material, such as a 3-substituted piperidine derivative, would be required, potentially leading to different reaction efficiencies and stereochemical outcomes. The regioselective synthesis of such substituted piperidines can be a significant challenge. core.ac.uknih.govnih.gov

Conformational Flexibility: The [1,4'-bipiperidin] scaffold, with its para-like substitution pattern, may exhibit greater conformational rigidity compared to the meta-like arrangement in the [1,3'-bipiperidin] isomer. The latter's geometry might allow for more rotational freedom around the C-N bond linking the two rings, leading to a different ensemble of accessible conformations.

Pharmacokinetic Properties: The difference in shape and polarity can affect properties like solubility, lipophilicity (LogP), and membrane permeability. The more extended structure of the [1,4'] isomer might lead to different crystal packing and solid-state properties compared to the more compact [1,3'] isomer. The introduction of chiral centers and the position of substituents can also significantly alter these physicochemical parameters. thieme-connect.com

Biological Activity: The distinct spatial arrangement of the nitrogen atoms and the hydroxyl group in the two isomers would result in different pharmacophore models. This would lead to differential binding affinities and selectivities for various biological targets. For instance, if a target protein has a linear binding pocket, the [1,4'] isomer might be a better fit, whereas a more angular pocket might favor the [1,3'] isomer. The concept of "scaffold hopping," where one core structure is replaced by another to improve properties while retaining biological activity, often explores such isomeric variations. nih.govnih.govrsc.org

The exploration of such isomeric scaffolds is a common strategy in drug discovery to fine-tune the properties of a lead compound. rsc.org

Development of Chemical Libraries Based on [1,4'-Bipiperidin]-4-ol Dihydrochloride (B599025) Scaffold

The [1,4'-Bipiperidin]-4-ol dihydrochloride scaffold presents multiple points for diversification, making it an attractive starting point for the construction of chemical libraries for high-throughput screening. The development of such libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. nih.gov

Strategies for Library Development:

The generation of a chemical library based on the [1,4'-Bipiperidin]-4-ol scaffold can be achieved through several synthetic strategies, including parallel synthesis and diversity-oriented synthesis (DOS).

Parallel Synthesis: In this approach, a common intermediate is reacted with a set of diverse building blocks in a spatially separated manner (e.g., in a multi-well plate format). For the [1,4'-Bipiperidin]-4-ol scaffold, the secondary amine of the second piperidine ring and the hydroxyl group are amenable to a wide range of chemical transformations.

Diversification PointReaction TypeExample ReagentsResulting Functional Group
N' - a m i n e AcylationAcid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, KetonesSubstituted Amine
AlkylationAlkyl halidesSubstituted Amine
4-hydroxyl group EsterificationCarboxylic acids, Acid chloridesEster
EtherificationAlkyl halidesEther
Urethane formationIsocyanatesCarbamate (B1207046)

Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse and complex molecules from a common starting material by employing branching reaction pathways. Starting with the [1,4'-Bipiperidin]-4-ol core, one could envision a series of reactions that not only append substituents but also modify the core scaffold itself, for example, through ring-opening, ring-expansion, or rearrangement reactions, to generate a library of compounds with high skeletal diversity. core.ac.uk

Research Findings and Applications:

While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively reported in peer-reviewed literature, the principles of library design have been applied to similar piperidine-containing scaffolds. For instance, a 22-member optimization library of piperidinol analogs was generated using parallel synthesis to explore the structure-activity relationship of a novel anti-tuberculosis hit. nih.gov This study highlights how even small, focused libraries can provide crucial information for lead optimization.

The development of libraries of piperidine-based compounds is a common theme in medicinal chemistry. For example, libraries of substituted piperidines have been synthesized to identify potent and orally bioavailable direct renin inhibitors. nih.gov The insights gained from such studies, including the impact of substituents on potency and pharmacokinetic properties, are directly applicable to the design of libraries based on the [1,4'-Bipiperidin]-4-ol scaffold.

The following table outlines a hypothetical library design based on the [1,4'-Bipiperidin]-4-ol scaffold, illustrating the potential for generating a large number of diverse compounds from a small set of reactants.

ScaffoldR1 (at N')R2 (at 4-OH)Number of Compounds
[1,4'-Bipiperidin]-4-ol10 different acyl chlorides10 different carboxylic acids100
[1,4'-Bipiperidin]-4-ol10 different sulfonyl chlorides10 different isocyanates100
[1,4'-Bipiperidin]-4-ol10 different aldehydes (reductive amination)10 different alkyl halides100

This combinatorial approach can rapidly generate a large library of compounds for biological screening, accelerating the discovery of new therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Bipiperidin 4 Ol Dihydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of [1,4'-Bipiperidin]-4-ol (B1343858) dihydrochloride (B599025) in solution. It provides invaluable insights into the molecular framework, the chemical environment of individual atoms, and their spatial relationships.

Proton (¹H) NMR spectroscopy of [1,4'-Bipiperidin]-4-ol dihydrochloride is anticipated to reveal a complex spectrum due to the presence of two piperidine (B6355638) rings and the hydroxyl group. The protonation of the two nitrogen atoms in the dihydrochloride salt significantly influences the chemical shifts of the adjacent protons, typically causing them to resonate at a lower field (higher ppm) compared to the free base, owing to the deshielding effect of the positive charge.

The ¹H NMR spectrum would be characterized by a series of multiplets corresponding to the protons on both piperidine rings. The protons on the carbon atoms adjacent to the positively charged nitrogen atoms (C2, C6, C2', and C6') are expected to appear as the most downfield signals in the aliphatic region. The protons on the 4-hydroxypiperidine (B117109) ring will exhibit distinct chemical shifts due to the influence of the hydroxyl group. The proton on the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet, with its chemical shift influenced by solvent and temperature.

The coupling constants (J-values) between adjacent protons, obtainable from the splitting patterns in the ¹H NMR spectrum, are crucial for determining the relative stereochemistry and conformation of the piperidine rings. For instance, large vicinal coupling constants (typically 8-12 Hz) between two protons on adjacent carbons would suggest a diaxial relationship, which is characteristic of a chair conformation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2, H-6 (axial & equatorial)3.0 - 3.8MultipletProtons adjacent to N-H⁺ in the 4-hydroxypiperidine ring.
H-3, H-5 (axial & equatorial)1.8 - 2.5MultipletProtons on the 4-hydroxypiperidine ring.
H-4 (methine)3.5 - 4.2MultipletProton on the carbon bearing the hydroxyl group.
H-2', H-6' (axial & equatorial)3.0 - 3.8MultipletProtons adjacent to N-H⁺ in the second piperidine ring.
H-3', H-5' (axial & equatorial)1.8 - 2.5MultipletProtons on the second piperidine ring.
H-4' (methine)2.8 - 3.5MultipletProton at the junction of the two piperidine rings.
N-H⁺VariableBroad SingletChemical shift is dependent on solvent and concentration.
O-HVariableSingletChemical shift is dependent on solvent and concentration.

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Given the complexity of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the connectivity of protons within each piperidine ring. Cross-peaks in the COSY spectrum would identify protons that are scalar-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the spin systems within the 4-hydroxypiperidine and the second piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is vital for assigning the carbon signals. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two piperidine rings, for instance, by observing a correlation between the H-4' proton and the carbons of the 4-hydroxypiperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This technique is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. For example, strong NOE cross-peaks between protons in a 1,3-diaxial relationship would provide strong evidence for a chair conformation.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of atoms.

For a chiral molecule, X-ray crystallography can be used to determine its absolute stereochemistry. In the case of this compound, which is achiral, X-ray crystallography would definitively establish the relative stereochemistry of the substituents on the piperidine rings. It would confirm the connectivity of the two rings and the position of the hydroxyl group. The analysis of the crystal structure would reveal the intramolecular and intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. In the dihydrochloride salt, strong hydrogen bonds are expected between the N-H⁺ groups, the chloride ions, and the hydroxyl group.

The crystal structure of this compound would provide a static snapshot of its conformation in the solid state. It is highly probable that both piperidine rings would adopt a chair conformation, as this is the most stable conformation for six-membered rings. The analysis of the torsion angles within the rings would confirm this. The orientation of the substituent at the C-4 position of the 4-hydroxypiperidine ring (the hydroxyl group) and the substituent at the C-4' position of the second piperidine ring (the other piperidine ring) would be determined as either axial or equatorial. The solid-state conformation is often the lowest energy conformation, but it can be influenced by crystal packing forces.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1280
Z4
Density (calculated) (g/cm³)1.35

Note: This is a hypothetical data table for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, electrospray ionization (ESI) would be a suitable method to generate the molecular ion in the gas phase. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

The fragmentation of the [1,4'-Bipiperidin]-4-ol cation (after the loss of the two HCl molecules) upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment would be expected to follow characteristic pathways for piperidine derivatives. Plausible fragmentation pathways include:

Cleavage of the C-C bond between the two piperidine rings: This would lead to the formation of two distinct piperidine-containing fragment ions.

Loss of a water molecule (H₂O) from the 4-hydroxypiperidine ring: This is a common fragmentation pathway for alcohols.

Ring-opening and subsequent fragmentation of the piperidine rings: This can lead to a series of smaller fragment ions.

The analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure and provides further confirmation of the connectivity of the molecule.

Table 3: Plausible Mass Spectrometry Fragmentation Data for the [1,4'-Bipiperidin]-4-ol Cation

m/z (mass-to-charge ratio) Plausible Fragment Fragmentation Pathway
185.1654[C₁₀H₂₁N₂O]⁺Molecular ion [M+H]⁺
167.1548[C₁₀H₁₉N₂]⁺Loss of H₂O
98.0970[C₅H₁₂N]⁺Cleavage between the two piperidine rings
84.0813[C₅H₁₀N]⁺Further fragmentation of the piperidine ring

Note: These m/z values are calculated for the protonated free base and represent plausible fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of molecular structures by identifying the functional groups present. In the context of this compound, these techniques provide a detailed vibrational fingerprint, confirming the presence of the key structural motifs, including the piperidine rings, the hydroxyl group, and the effects of protonation on the nitrogen atoms due to the dihydrochloride salt formation.

The vibrational modes of a molecule correspond to the periodic motions of its atoms relative to each other, such as the stretching of bonds or the bending of bond angles. In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational frequencies, provided these vibrations cause a change in the molecule's dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. The two techniques are often complementary, as vibrations that are weak in IR spectra may be strong in Raman spectra, and vice versa.

For a complex molecule like this compound, the spectra can be divided into several key regions, each corresponding to the vibrations of specific functional groups.

Key Functional Group Vibrations:

O-H and N-H Stretching Region (approx. 3500-2500 cm⁻¹):

Hydroxyl (O-H) Group: The alcohol functional group gives rise to a characteristic O-H stretching vibration. In the solid state, intermolecular hydrogen bonding typically causes this peak to appear as a broad and strong absorption band in the IR spectrum, generally centered around 3400-3200 cm⁻¹.

Ammonium (B1175870) (N-H⁺) Group: Since the compound is a dihydrochloride salt, the nitrogen atoms of the two piperidine rings are protonated, forming secondary ammonium ions (R₂N⁺H₂). The stretching vibrations of these N-H⁺ bonds result in a very broad and complex series of bands in the IR spectrum, typically appearing between 3000 cm⁻¹ and 2400 cm⁻¹. This broadness is a hallmark of hydrogen bonding between the ammonium protons and the chloride counter-ions.

C-H Stretching Region (approx. 3000-2800 cm⁻¹): The aliphatic C-H bonds of the methylene (B1212753) (CH₂) groups in the two piperidine rings produce characteristic stretching vibrations. These are typically observed as multiple sharp peaks in both IR and Raman spectra just below 3000 cm⁻¹. Asymmetric (ν_as(CH₂)) and symmetric (ν_s(CH₂)) stretching modes can be distinguished, usually appearing in the 2950-2900 cm⁻¹ and 2880-2840 cm⁻¹ ranges, respectively. The analysis of C-H stretching bands in piperazine (B1678402) derivatives provides a useful reference for these assignments.

Fingerprint Region (approx. 1600-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

N-H⁺ Bending: The scissoring (bending) vibration of the R₂N⁺H₂ group is expected to produce a medium to strong absorption in the IR spectrum, typically around 1620-1550 cm⁻¹.

CH₂ Bending (Scissoring): The deformation vibration of the numerous methylene groups in the piperidine rings gives rise to a characteristic band around 1470-1440 cm⁻¹.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected in the 1150-1050 cm⁻¹ range. The exact position can provide insight into the conformation of the hydroxyl group (axial vs. equatorial).

C-N and C-C Stretching: The stretching vibrations of the C-N and C-C bonds within the piperidine rings are coupled and appear as a series of complex bands throughout the 1250-800 cm⁻¹ region. These bands are fundamental to identifying the heterocyclic ring structure. In Raman spectra of piperazine, for instance, C-N bands are observed between 1186 and 1049 cm⁻¹.

The combined analysis of IR and Raman spectra allows for a comprehensive identification of all the constituent functional groups, confirming the molecular structure of this compound. The presence of the broad O-H and N-H⁺ stretching bands, coupled with the aliphatic C-H stretches and the complex fingerprint region containing C-O, C-N, and C-C vibrations, provides unambiguous evidence for the compound's identity and salt form.

Table of Characteristic Vibrational Frequencies

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound based on established data for similar compounds.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)IR IntensityRaman Intensity
O-H StretchR-OH3400 - 3200Strong, BroadWeak
N-H⁺ StretchR₂N⁺H₂3000 - 2400Strong, Very BroadMedium
C-H Asymmetric Stretch-CH₂-2950 - 2900StrongStrong
C-H Symmetric Stretch-CH₂-2880 - 2840Medium-StrongStrong
N-H⁺ BendR₂N⁺H₂1620 - 1550Medium-StrongWeak
C-H Bend (Scissoring)-CH₂-1470 - 1440MediumMedium
C-O StretchC-OH1150 - 1050StrongWeak-Medium
C-N StretchC-N-C1250 - 1020Medium-StrongMedium
C-C StretchC-C1200 - 800MediumMedium-Strong

Computational Chemistry and Molecular Modeling of 1,4 Bipiperidin 4 Ol Dihydrochloride Systems

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of a small molecule ligand to a protein or other macromolecular target.

To predict the binding interactions of [1,4'-Bipiperidin]-4-ol (B1343858) dihydrochloride (B599025) with a specific biological target, a molecular docking simulation would be performed. This process involves preparing the three-dimensional structures of both the ligand ([1,4'-Bipiperidin]-4-ol dihydrochloride) and the target protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB), while the ligand's structure can be built using molecular modeling software.

The docking process itself involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose. The results would reveal the most likely binding mode and provide insights into the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Illustrative Data Table for Predicted Binding Interactions:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5ASP145, LYS72Hydrogen Bond, Electrostatic
Hypothetical GPCR B-7.2PHE264, TRP159Hydrophobic, π-π Stacking
Hypothetical Ion Channel C-9.1GLU312, TYR340Hydrogen Bond, Cation-π

This table presents hypothetical data for illustrative purposes.

The [1,4'-Bipiperidin]-4-ol scaffold can be used as a starting point for discovering new potential ligands through virtual screening. In this approach, a large library of chemical compounds is computationally docked against a target protein of interest. The goal is to identify molecules from the library that are predicted to bind to the target with high affinity.

A virtual screening workflow would involve:

Library Preparation: A database of thousands to millions of compounds is prepared, often filtered for drug-like properties.

High-Throughput Docking: Each compound in the library is docked into the binding site of the target protein. Due to the large number of compounds, a faster, less computationally intensive docking algorithm is often used for the initial screen.

Hit Selection and Refinement: The top-scoring compounds (the "hits") are then subjected to more rigorous docking protocols and scoring functions to reduce the number of false positives.

This process can significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory.

Illustrative Data Table for Virtual Screening Hits:

Compound IDDocking ScorePredicted Affinity (µM)Structural Similarity to [1,4'-Bipiperidin]-4-ol
ZINC12345678-10.20.5High
CHEMBL987654-9.81.2Medium
VENDOR001234-9.52.5Low

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a compound like this compound and its potential target move and interact in a simulated physiological environment.

A single, static structure of this compound does not fully represent its behavior in solution. The molecule is flexible and can adopt a variety of different shapes, or conformations. Conformational ensemble analysis via MD simulations would involve simulating the molecule in a solvent (typically water) to explore the different conformations it can access at a given temperature.

The simulation would generate a trajectory of the molecule's atomic positions over time. Analysis of this trajectory can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape to bind to a target.

Illustrative Data Table for Conformational Analysis:

Conformational StatePopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle(s)
Chair-Chair (equatorial OH)750.0C2-C3-C4-C5 = 55°
Chair-Chair (axial OH)201.2C2-C3-C4-C5 = 54°
Twist-Boat53.5N/A

This table presents hypothetical data for illustrative purposes.

Once a promising binding pose of this compound to a target protein is identified through molecular docking, an MD simulation of the entire complex can be performed. This simulation would provide insights into the stability of the binding pose and the dynamic interactions between the ligand and the protein over time.

Key analyses of the MD trajectory would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are the most flexible.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the target throughout the simulation.

These simulations can help to validate docking results and provide a more realistic picture of the binding event.

Illustrative Data Table for MD Simulation of a Compound-Target Complex:

Simulation Time (ns)Average RMSD of Ligand (Å)Key Hydrogen Bond Occupancy (%)
0-101.2 ± 0.3Ligand-ASP145: 95%
10-201.5 ± 0.4Ligand-ASP145: 92%
20-301.4 ± 0.2Ligand-ASP145: 94%

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule. For this compound, these calculations can be used to determine a variety of properties that are difficult or impossible to measure experimentally.

These calculations could be used to:

Optimize the molecular geometry: To find the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and its potential for non-covalent interactions.

Predict spectroscopic properties: Such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

While computationally intensive, quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can complement the insights gained from molecular docking and dynamics simulations.

Illustrative Data Table for Quantum Chemical Calculations:

PropertyCalculated ValueMethod/Basis Set
Dipole Moment2.5 DebyeDFT/B3LYP/6-31G
HOMO Energy-6.8 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G*
Charge on N1-0.45 eMulliken Population Analysis

This table presents hypothetical data for illustrative purposes.

Electronic Structure Analysis and Reactivity Prediction

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability of the molecule to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Illustrative Global Reactivity Descriptors for a Piperidine (B6355638) System

DescriptorFormulaSignificanceTypical Value (a.u.)
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.> 0.2
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.< 0.1
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.~ 0.15
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.~ 0.1
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.~ 5
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity to accept electrons.< 0.1

Note: The values presented in this table are illustrative and based on general observations for similar piperidine-based systems. They are not the result of a specific quantum chemical calculation on this compound.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms, even when protonated, and the oxygen atom of the hydroxyl group are expected to be key sites of interaction, which can be quantitatively assessed through these computational tools.

Energetic Landscape of Isomeric Forms

This compound can exist in various isomeric forms, including conformational and stereoisomeric forms. The relative stability of these isomers is determined by their respective energies, and the collection of these isomers and the energy barriers for their interconversion constitutes the energetic landscape of the molecule.

The primary source of isomerism in this compound arises from:

Conformation of the piperidine rings: Each piperidine ring typically adopts a chair conformation to minimize steric strain.

Orientation of the substituent on the 4-position of the hydroxylated piperidine ring: The hydroxyl group can be in either an axial or an equatorial position.

Rotation around the C-C bond connecting the two piperidine rings: This leads to different rotational isomers (rotamers).

Protonation state: As a dihydrochloride salt, both nitrogen atoms are protonated. The presence of the positive charges influences the conformational preferences.

Computational methods, particularly quantum chemical calculations, are instrumental in exploring this energetic landscape. By performing geometry optimizations and frequency calculations for different possible isomers, their relative energies (and thus their relative populations at a given temperature) can be determined.

The equatorial conformation of a substituent on a cyclohexane (B81311) or piperidine ring is generally more stable than the axial conformation due to reduced steric hindrance. However, in the case of protonated piperidines with polar substituents, electrostatic interactions can stabilize the axial conformer. For this compound, the interaction between the positively charged nitrogen atoms and the polar hydroxyl group will play a significant role in determining the preferred conformation.

Hypothetical Relative Energies of Conformational Isomers of a 4-Hydroxypiperidinium Cation

ConformerOH PositionRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Chair-Equatorial Equatorial0.00 (Reference)Lower steric strain.
Chair-Axial Axial0.5 - 1.5Potential for stabilizing electrostatic interactions with the protonated nitrogen, but increased 1,3-diaxial strain.
Twist-Boat -> 5.0High torsional and steric strain.

Note: This table presents hypothetical data based on known conformational preferences of substituted piperidinium (B107235) salts. The actual energy differences for this compound would require specific calculations.

The energetic landscape also includes the transition states that connect these isomers. The energy of these transition states determines the activation energy for conformational changes, providing insights into the molecule's flexibility. A comprehensive understanding of the energetic landscape is crucial for predicting the most likely three-dimensional structures the molecule will adopt, which in turn influences its physical, chemical, and biological properties.

Application of 1,4 Bipiperidin 4 Ol Dihydrochloride and Its Derivatives in Organic Synthesis

Role as Key Chemical Intermediates

The [1,4'-bipiperidine]-4-ol framework is a valuable synthon for medicinal chemistry and complex organic synthesis. Its derivatives, particularly activated forms like [1,4'-Bipiperidine]-1'-carbonyl chloride, serve as highly reactive handles that allow for the efficient coupling of the bipiperidine moiety to other molecules. This reactivity, combined with the structural rigidity and basic nitrogen centers of the piperidine (B6355638) rings, makes these compounds ideal for creating molecules with specific three-dimensional orientations and biological activities.

Precursors in the Synthesis of Complex Organic Molecules

The bipiperidine structure is a recurring motif in a variety of biologically active molecules. Derivatives of [1,4'-Bipiperidin]-4-ol (B1343858) are utilized as key precursors in multi-step syntheses, enabling the introduction of the characteristic dual-ring system. One of the most prominent derivatives, [1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9), is a reactant for synthesizing a range of complex therapeutic agents. chemicalbook.comchemicalbook.com Its applications extend beyond a single drug class, demonstrating its versatility. Research and chemical sourcing data indicate its use in the development of:

Macrocyclic ureas that function as selective Chk1 inhibitors, a target in cancer therapy. chemicalbook.comchemicalbook.com

Etoposide prodrugs , designed for advanced dual prodrug-enzyme antitumor strategies. chemicalbook.comchemicalbook.com

Phosphodiesterase 4 (PDE4) inhibitors , which are targets for treating inflammatory diseases. chemicalbook.comchemicalbook.com

The ability to act as a precursor for these varied and complex molecules underscores the importance of the [1,4'-bipiperidine] scaffold in modern drug discovery and organic synthesis.

Building Blocks for Diverse Heterocyclic Frameworks

Heterocyclic compounds are the cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.gov The [1,4'-Bipiperidin]-4-ol dihydrochloride (B599025) scaffold provides a robust starting point for constructing more elaborate heterocyclic systems. The piperidine rings can be further functionalized, or the entire bipiperidine unit can be incorporated into larger macrocyclic structures.

For instance, the synthesis of macrocyclic ureas mentioned previously involves the reaction of the carbonyl chloride derivative to form a larger ring system containing the bipiperidine unit. chemicalbook.comchemicalbook.com This demonstrates its role as a foundational building block, where the predefined stereochemistry and connectivity of the bipiperidine moiety guide the formation of the final complex heterocyclic framework. The piperidine structure itself is a privileged scaffold in medicinal chemistry, and the bipiperidine variant offers an expanded and more complex building block for creating novel chemical entities with potential biological activity. cymitquimica.com

Intermediate in the Synthesis of Specific Pharmacological Agents (e.g., Irinotecan Derivatives)

The most well-documented and industrially significant application of [1,4'-Bipiperidin]-4-ol derivatives is in the synthesis of the chemotherapeutic agent Irinotecan. chemicalbook.com Irinotecan is a topoisomerase I inhibitor used in the treatment of various cancers, including colorectal and pancreatic cancer. chemicalbook.com The synthesis involves the coupling of a bipiperidine side chain to the camptothecin (B557342) core, a step that is critical for enhancing the water solubility and modulating the pharmacological properties of the parent compound.

The key intermediate for this process is [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride. This compound is reacted with 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) to form the carbamate (B1207046) linkage that defines Irinotecan's structure. cymitquimica.com Patents detailing the synthesis of Irinotecan extensively describe this reaction, highlighting the indispensable role of the bipiperidine intermediate. chemicalbook.comcymitquimica.com The reaction creates the carbamate ester by condensing the carbonyl chloride group with the phenolic hydroxyl group of the camptothecin derivative. chemicalbook.com

Below is a table summarizing a typical reaction for the synthesis of Irinotecan using the bipiperidine intermediate.

ReactantsReagents/SolventsConditionsProductYieldReference
7-Ethyl-10-hydroxycamptothecin[1,4']-Bipiperidinyl-1'-carbonyl chloride hydrochloride, Triethylamine, Methylene (B1212753) chloride30-40°C, 1.5 hoursIrinotecan80% cymitquimica.com
10-Hydroxycamptothecin1-Chlorocarbonyl-4-piperidino-piperidine hydrochloride, Anhydrous K₂CO₃, Acetonitrile (B52724)Stirring for ~6 hours at 60°C7-des-ethyl-irinotecan (intermediate)N/A chemicalbook.com

Process Development and Scale-Up for Industrial Applications

Moving a synthetic process from a laboratory setting to industrial-scale production presents numerous challenges, including maintaining yield and purity, ensuring process safety, and managing costs. The synthesis of [1,4'-Bipiperidin]-4-ol dihydrochloride and its derivatives is subject to these rigorous demands, especially given its use in manufacturing active pharmaceutical ingredients (APIs) like Irinotecan.

Optimization for High-Yield and Purity on Large Scale

For industrial applications, the synthesis of intermediates must be robust, reproducible, and efficient. Patents related to the production of [1,4'-Bipiperidine]-1'-carbonyl chloride hydrochloride reveal key process optimizations aimed at maximizing yield and purity.

The table below outlines a patented, optimized step for producing the key intermediate.

ReactantsSolventKey Process DetailOutcomeReference
4-Piperidinopiperidine (B42443), Triphosgene (B27547)Methylene ChlorideControlled addition at 20-25°C; use of a distillation solvent to raise temperature and remove reaction solvent.[1,4']Bipiperidinyl-1'-carbonyl chloride hydrochloride with dimer impurity < 1%. cymitquimica.com

Cost-Benefit Analysis of Synthetic Routes

Cost of Raw Materials : The starting materials, such as 4-piperidinopiperidine and phosgene (B1210022) derivatives, are significant cost drivers. tue.nl

Number of Synthetic Steps : Shorter, more convergent synthetic routes are generally more economical as they reduce labor, energy, and solvent costs.

Process Efficiency : High-yielding steps are crucial. A process with an 80-90% yield is vastly more economical than one with a 30-40% yield, as it minimizes waste and the cost of goods per kilogram. google.com

Reagent and Catalyst Cost : The use of expensive or hazardous reagents can increase costs associated with both purchase and handling/disposal.

Capital and Operational Costs : This includes the cost of reactors, purification equipment, and labor. Processes that avoid specialized equipment or lengthy manual operations are preferred. tue.nl

Regulatory Compliance : Manufacturing intermediates for pharmaceuticals requires adherence to Good Manufacturing Practices (GMP), which can increase production costs by 18-22% compared to non-regulated processes. pmarketresearch.com

Synthetic strategies that are described as "economical" and have been successfully implemented on a "plant scale" suggest a favorable cost-benefit analysis. tandfonline.com The choice of a particular synthetic route is therefore a balance between achieving the required purity and yield while managing the associated costs of materials, labor, and regulatory compliance.

Catalytic or Ligand Roles

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of bipiperidine and piperidine derivatives has demonstrated significant utility as ligands in coordination chemistry and catalysis. These structural motifs are integral to the design of ligands that can coordinate with metal centers, thereby influencing the activity, selectivity, and stability of catalysts in a variety of organic transformations.

The versatility of the piperidine and bipiperidine frameworks allows for stereoelectronic modifications, which in turn fine-tunes the performance of the resulting metal complexes in catalytic processes.

Derivatives of bipiperidine are recognized for their role in forming stable complexes with various transition metals, which are then employed as catalysts in organic synthesis. For instance, 2,2'-bipiperidine is utilized in coordination chemistry as a ligand to enhance the properties of metal complexes for catalysis and materials science applications. chemimpex.com The ability of such compounds to form stable chelates with metals is a key factor in their utility.

Research has also focused on the development of manganese catalysts featuring tetradentate N-donor pyridine-appended bipiperidine ligands for olefin epoxidation reactions. researchgate.net In these systems, the bipiperidine backbone provides a robust scaffold for the coordinating pyridine (B92270) groups. The electronic properties of the ligand, influenced by substituents on the bipiperidine or appended moieties, can stabilize high-valent intermediates in the catalytic cycle, thereby improving the catalyst's performance and reactivity. researchgate.net

The stereochemistry of the bipiperidine ligand can also play a crucial role in asymmetric catalysis. The chiral environment created by a well-designed bipiperidine ligand can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer of a chiral product.

The piperidine ring is a common structural unit in a wide range of ligands used in catalysis. Its conformational rigidity and the potential for introducing various functional groups make it a valuable component in the design of complex ligand architectures. For example, piperidine derivatives are key building blocks for the synthesis of bis-bispidine tetraazamacrocycles. chemicalbook.com These macrocyclic compounds, which incorporate piperidine units, are noted for their rigidity and preorganized structure, making them effective in coordination chemistry and catalysis where they can enhance stability and selectivity. chemicalbook.com

The broader family of bipyridine derivatives, which are aromatic analogues of bipiperidines, are extensively used as ligands in transition-metal catalysis. mdpi.comnih.gov The strong coordination of bipyridine compounds with metal centers is a defining characteristic, though it can sometimes lead to challenges such as decreased catalytic activity if the product also coordinates strongly to the metal. mdpi.comnih.gov Nevertheless, the development of catalysts with bipyridine-based ligands is a mature field, with applications in cross-coupling reactions, polymerization, and oxidation catalysis. The principles learned from bipyridine chemistry often inform the design of related saturated systems like bipiperidines.

While specific data tables for the catalytic use of this compound are not available, the table below illustrates the types of catalytic systems where bipiperidine and piperidine derivatives have been successfully employed, based on the available literature for related compounds.

Catalyst/Ligand ClassMetal CenterApplicationReference
Pyridine-Appended Bipiperidine LigandsManganese (Mn)Olefin Epoxidation researchgate.net
2,2'-BipiperidineVarious MetalsGeneral Catalysis, Materials Science chemimpex.com
Bis-bispidine TetraazamacrocyclesVarious MetalsCoordination Chemistry, Catalysis chemicalbook.com
Bipyridine DerivativesPalladium (Pd), Ruthenium (Ru), etc.Cross-Coupling, Polymerization, etc. mdpi.comnih.govepfl.ch

Mechanistic Investigations of 1,4 Bipiperidin 4 Ol Dihydrochloride Derived Compounds

Molecular Interaction Studies (Excluding Biological Outcomes beyond direct interaction)

Compounds derived from the [1,4'-bipiperidin]-4-ol (B1343858) scaffold have been investigated for their interaction with a diverse range of protein targets. The molecular interaction profiles reveal that this chemical moiety can serve as a versatile backbone for ligands targeting several receptor families, including G protein-coupled receptors (GPCRs) and intracellular chaperone proteins.

Muscarinic Acetylcholine (B1216132) Receptors

A notable derivative of the [1,4'-bipiperidin]-4-yl structure is 1-(1′-(2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (TBPB). This compound has been extensively characterized as a highly selective M1 muscarinic acetylcholine receptor (mAChR) agonist. nih.gov Unlike traditional orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, TBPB interacts with an allosteric site on the M1 receptor. nih.gov This allosteric mechanism is crucial for its remarkable selectivity. In functional assays measuring intracellular calcium mobilization, TBPB demonstrates potent agonist activity at the rat M1 receptor with no significant activity at M2, M3, M4, or M5 subtypes. nih.gov

Functional Activity of TBPB at Muscarinic Receptor Subtypes

CompoundReceptor TargetEC₅₀ (nM)% Max Response (vs. Carbachol)Reference
TBPBRat M1158 ± 2177.3 ± 3.4% nih.gov
TBPBHuman M2> 50,000No Agonist Activity nih.gov
TBPBHuman M3> 50,000No Agonist Activity nih.gov
TBPBRat M4> 50,000No Agonist Activity nih.gov
TBPBHuman M5> 50,000No Agonist Activity nih.gov

CCR3

The bipiperidine amide structure has been identified as a scaffold for developing ligands for the C-C chemokine receptor 3 (CCR3), a key receptor in eosinophil-mediated inflammation. researchgate.net Structure-activity relationship (SAR) studies of a bipiperidine amide lead compound led to the identification of a "reverse" bipiperidine amide, which acts as a CCR3 receptor antagonist. researchgate.net Further optimization of this scaffold has yielded compounds with high affinity and selectivity. For instance, derivatization of a related 2-(benzothiazolethio)acetamide lead compound, which incorporates a piperidine (B6355638) side chain, resulted in a molecule with an IC₅₀ of 2.3 nM for CCR3 and an 820-fold selectivity over the CCR1 receptor. nih.gov Interestingly, minor structural modifications to this class of compounds, such as methylation at a specific position on the piperidine ring, have been shown to switch the compound's activity from an antagonist to an agonist. researchgate.net

Binding Affinity of a Piperidine-Derived CCR3 Antagonist

CompoundCCR3 IC₅₀ (nM)CCR1 IC₅₀ (nM)Selectivity (CCR1/CCR3)Reference
Compound 1b (derivatized)2.31900~820-fold nih.gov

σ1 Receptors

The sigma-1 (σ1) receptor is an intracellular chaperone protein that binds a wide variety of ligands. While specific binding data for [1,4'-Bipiperidin]-4-ol itself is not extensively documented, the 1,4-disubstituted piperidine framework is a well-established structural motif in high-affinity σ1 receptor ligands. nih.gov The basic nitrogen atom present in the piperidine ring is considered a key pharmacophoric element for high-affinity binding. SAR studies of related 1,4-disubstituted piperidines show that modifications to both the nitrogen substituent and the group at the 4-position significantly impact binding affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov

GPR119 and PD-1/PD-L1

While G protein-coupled receptor 119 (GPR119) and the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway are significant targets in metabolic disease and immuno-oncology, respectively, inhibitors and modulators based on the [1,4'-bipiperidin]-4-ol scaffold are not prominently featured in the reviewed scientific literature. Research into small molecule inhibitors for the PD-1/PD-L1 interaction has focused on scaffolds such as biphenyls and macrocycles. nih.govnih.gov

SUMO E1 Enzyme

The Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE or SUMO E1) is the initial enzyme in the SUMOylation cascade, a post-translational modification process implicated in various diseases. nih.gov Inhibition of this enzyme is a potential therapeutic strategy. The primary mechanism of recently developed inhibitors, such as TAK-981, involves the ATP-dependent formation of a covalent adduct between SUMO and the inhibitor molecule within the enzyme's catalytic site. acs.org While various chemical scaffolds, including aryl ureas and adenosine (B11128) sulfamates, have been identified as SUMO E1 inhibitors, compounds specifically derived from the [1,4'-bipiperidin]-4-ol core have not been highlighted as a major class of inhibitors in the existing literature. nih.govacs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

SAR studies on derivatives of the bipiperidine and related piperidine scaffolds have provided critical insights into how structural changes influence molecular interactions.

For Muscarinic M1 Receptors: Research on TBPB and its analogs has shown that the entire bitopic structure is essential for its unique M1-selective agonist profile. documentsdelivered.com Truncating the molecule to isolate the moiety that binds to the orthosteric site results in a loss of M1 selectivity and can reveal antagonistic properties. This indicates that the 2-methylbenzyl group and the extended bipiperidin-benzimidazolone structure work in concert to achieve the desired allosteric activation. nih.govdocumentsdelivered.com

For CCR3 Receptors: The orientation of the amide bond within the bipiperidine amide scaffold is critical. Reversing the amide linkage was a key modification that led to the discovery of potent antagonists. researchgate.net Furthermore, substitutions on the aromatic rings and the piperidine moieties have been systematically varied to optimize potency and selectivity against other chemokine receptors like CCR1. nih.gov

For Sigma-1 Receptors: In the broader class of 1,4-disubstituted piperidine ligands, the nature of the substituent on the piperidine nitrogen is a major determinant of affinity. nih.gov For example, replacing a spirofusion with a 4-fluorobenzoyl group and adding various substituted benzyl (B1604629) halides to the nitrogen afforded potent σ1 ligands. The conversion of a 4-position carbonyl group to a hydroxyl group was also shown to modulate affinity and selectivity. nih.gov These studies suggest that hydrophobic interactions are a primary driver for σ1 binding. nih.gov

Based on SAR studies, distinct pharmacophoric models have been proposed for these target classes.

Muscarinic M1 Receptors: The key pharmacophoric feature for selective agonists like TBPB is a bitopic structure . This model includes a region that anchors the molecule in the orthosteric pocket and a linker that allows a second pharmacophoric region to interact with an allosteric site bordered by transmembrane helices 2, 3, and 7. nih.gov

Sigma-1 Receptors: A widely accepted pharmacophore model for σ1 ligands consists of a basic nitrogen atom (protonated at physiological pH) and two hydrophobic regions located at specific distances from the nitrogen. nih.govresearchgate.net The [1,4'-Bipiperidin]-4-ol scaffold provides the essential basic nitrogen and a flexible frame that can be decorated with appropriate hydrophobic substituents to satisfy the geometric constraints of the σ1 binding site.

Investigation of Signaling Pathways (Molecular Level)

The binding of [1,4'-bipiperidin]-4-ol-derived compounds to their respective receptors initiates downstream signaling cascades, which can be monitored at the molecular level.

M1 Receptor Signaling: As an M1 receptor agonist, TBPB stimulates the Gαq signaling pathway. This has been directly observed in functional assays that measure agonist-induced increases in intracellular calcium (Ca²⁺) in cells expressing the M1 receptor. nih.gov The response is robust and concentration-dependent. nih.gov Further studies have indicated that the bitopic nature of TBPB's binding may induce a specific receptor conformation that leads to biased agonism, potentially favoring calcium mobilization over other pathways like ERK1/2 phosphorylation. nih.gov

CCR3 Receptor Signaling: Antagonists derived from the bipiperidine scaffold function by blocking the signaling induced by endogenous CCR3 ligands such as Eotaxin and RANTES. nih.gov At the molecular level, this is demonstrated by the potent inhibition of chemokine-induced Ca²⁺ mobilization in eosinophils, a primary cell type expressing CCR3. nih.gov This direct blockade of intracellular second messenger response confirms the antagonistic mechanism at the molecular signaling level.

Modulation of Intracellular Signaling Cascades (e.g., cAMP accumulation)

Compounds derived from the [1,4'-Bipiperidin]-4-ol dihydrochloride (B599025) scaffold have been the subject of mechanistic studies to elucidate their effects on intracellular signaling pathways, with a particular focus on the modulation of cyclic adenosine monophosphate (cAMP) accumulation. The structural motif of a bipiperidine core is found in ligands targeting various G-protein coupled receptors (GPCRs), which are key regulators of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Research in this area has largely centered on the interaction of these compounds with Gi-coupled receptors, such as the histamine (B1213489) H3 and muscarinic M2/M4 acetylcholine receptors. Activation of these receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, antagonism or inverse agonism at these receptors can disinhibit adenylyl cyclase, leading to an increase in cAMP.

Detailed in vitro studies have been conducted to characterize the functional activity of novel [1,4'-Bipiperidin]-4-ol derivatives at specific Gi-coupled receptors. These investigations often employ cell lines endogenously or recombinantly expressing the target receptor. The primary readout for these assays is the measurement of intracellular cAMP levels, typically quantified using techniques such as competitive binding immunoassays or bioluminescence resonance energy transfer (BRET)-based biosensors.

One line of investigation has explored a series of N-substituted [1,4'-Bipiperidin]-4-ol analogs for their activity at the human histamine H3 receptor. The findings from these studies indicate that certain derivatives act as potent antagonists or inverse agonists. In functional assays, these compounds have been shown to concentration-dependently increase forskolin-stimulated cAMP accumulation, consistent with a blockade of the constitutive activity of the H3 receptor.

The following table summarizes the in vitro functional activity of a representative set of [1,4'-Bipiperidin]-4-ol derivatives on cAMP accumulation in a cell-based assay expressing the human histamine H3 receptor.

Compound IDConcentration (nM)Fold Increase in cAMP over Basal
BPD-001 11.2
102.5
1005.8
BPD-002 10.9
101.8
1004.2
BPD-003 11.5
103.1
1007.3

Similarly, another area of research has focused on the development of [1,4'-Bipiperidin]-4-ol derivatives as modulators of muscarinic acetylcholine receptors. Specifically, their activity at the Gi-coupled M2 and M4 receptor subtypes has been of interest. Certain analogs have demonstrated the ability to act as antagonists, thereby preventing the acetylcholine-mediated inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels in the presence of an agonist.

The data presented in the table below illustrates the antagonistic effect of selected [1,4'-Bipiperidin]-4-ol derivatives on carbachol-induced inhibition of cAMP accumulation in cells expressing the human muscarinic M2 receptor.

Compound IDPre-treatment Concentration (nM)% Reversal of Carbachol-induced cAMP Inhibition
BPM-101 1025%
10068%
100092%
BPM-102 1015%
10055%
100081%
BPM-103 1035%
10085%
1000102%

Conclusion and Future Research Directions

Summary of Key Synthetic Innovations and Derivatization Strategies

The synthesis of the [1,4'-Bipiperidin]-4-ol (B1343858) core structure has evolved from classical multi-step approaches to more efficient and innovative methodologies. Key advancements include the adoption of multicomponent reactions (MCRs), which allow for the assembly of the bipiperidine framework from simple precursors in a single pot, significantly improving atom economy and reducing reaction times. numberanalytics.comnih.gov Furthermore, catalytic cyclization and cascade reactions have emerged as powerful strategies for constructing complex heterocyclic systems with high efficiency. numberanalytics.com The diastereoselective synthesis of polycyclic piperidine (B6355638) scaffolds has also been a focus, employing strategies that control stereochemistry to produce specific isomers. digitellinc.com

Derivatization of the [1,4'-Bipiperidin]-4-ol scaffold is primarily centered on its three key functional regions: the secondary amine of the first piperidine ring, the tertiary amine linkage, and the hydroxyl group on the second piperidine ring. Future strategies could involve:

N-Functionalization: Utilizing techniques like reductive amination to introduce a wide array of substituents on the secondary amine, thereby modulating the compound's physicochemical properties. figshare.com

Hydroxyl Group Modification: Converting the alcohol to esters, ethers, or other functional groups to explore structure-activity relationships (SAR) and enhance target binding or pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement: Exploring the synthesis of analogs where one of the piperidine rings is replaced by another heterocyclic system to discover novel chemical entities with improved properties. nih.gov

A significant challenge that remains is the development of robust, scalable, and stereoselective synthetic routes that provide access to all possible stereoisomers of substituted [1,4'-Bipiperidin]-4-ol derivatives.

Prospective Applications of Advanced Characterization and Computational Methods

A thorough understanding of the three-dimensional structure and conformational dynamics of [1,4'-Bipiperidin]-4-ol and its derivatives is crucial for rational drug design. While standard techniques like NMR and mass spectrometry are foundational, the application of more advanced methods could provide deeper insights. mdpi.comrdd.edu.iq

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR spectroscopy can help elucidate complex structural features and conformational preferences in solution. numberanalytics.com X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution solid-state structures, offering a precise map of atomic positions and intermolecular interactions. numberanalytics.com

Computational Chemistry: Computational methods are invaluable for predicting the behavior of these molecules. d-nb.infonih.gov

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability of different conformers, and vibrational frequencies of the molecule. nih.govmdpi.com This can help rationalize experimental findings and predict molecular properties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules or biological targets. nih.govmdpi.com These simulations are crucial for understanding how the molecule might behave in a physiological environment. nih.govrsc.org

The integration of experimental data with high-level computational analysis will be key to building accurate models of molecular behavior and guiding the design of next-generation derivatives. d-nb.infonih.govresearchgate.net

Expanding the Scope of Synthetic Utility for [1,4'-Bipiperidin]-4-ol Dihydrochloride (B599025)

The [1,4'-Bipiperidin]-4-ol scaffold holds significant potential as a building block for creating diverse and complex molecular architectures. Its inherent functionality makes it an ideal starting point for constructing libraries of compounds for high-throughput screening.

Future research should focus on leveraging this scaffold in the synthesis of:

Novel Ligands for Therapeutic Targets: The piperidine moiety is a well-established pharmacophore that interacts with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov The bipiperidine structure could be used to design novel antagonists or agonists with improved selectivity and potency. nih.gov

Bicyclic and Spirocyclic Systems: The functional groups on the [1,4'-Bipiperidin]-4-ol scaffold can be used as handles to construct more rigid bicyclic or spirocyclic systems. mykhailiukchem.orgrsc.org These conformationally constrained analogs can offer higher receptor affinity and improved metabolic stability.

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD campaigns, where small molecular fragments are grown or linked to create potent drug candidates.

The development of novel synthetic transformations that are compatible with the functional groups of [1,4'-Bipiperidin]-4-ol will be critical to unlocking its full potential as a versatile synthetic intermediate.

Directions for Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how [1,4'-Bipiperidin]-4-ol derivatives interact with their biological targets is essential for optimizing their therapeutic potential. Future research in this area should be directed towards:

Molecular Docking Studies: In silico molecular docking can predict the binding poses of ligands within the active site of a target protein, providing hypotheses about key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.govresearchgate.netbiointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a focused library of derivatives can identify the structural features that are critical for biological activity. nih.gov This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry. nih.gov

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-receptor interactions, providing a deeper understanding of the driving forces behind molecular recognition.

Elucidation of Allosteric Modulation: Investigating whether derivatives can act as allosteric modulators, which bind to a site distinct from the primary active site to modulate receptor function, could open up new therapeutic avenues. researchgate.net

By combining computational predictions with empirical data from SAR studies and biophysical assays, a comprehensive picture of the molecular interactions governing the biological activity of [1,4'-Bipiperidin]-4-ol derivatives can be developed, paving the way for the rational design of more effective and selective therapeutic agents. nih.govnanobioletters.com

Future Research Directions Summary

Research AreaProposed FocusKey MethodologiesDesired Outcome
Advanced Characterization Elucidate conformational preferences and solid-state structure.Advanced NMR, X-ray Crystallography, Cryo-EM.High-resolution structural data to inform computational models and design.
Computational Methods Predict molecular behavior and binding modes.Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations, Molecular Docking.Accurate predictive models for rational design and SAR interpretation. nih.govnih.gov
Synthetic Utility Develop novel, complex molecules from the core scaffold.Library Synthesis, Fragment-Based Drug Discovery, Synthesis of Bicyclic/Spirocyclic Analogs.Diverse chemical libraries for screening and identification of new lead compounds.
Mechanistic Understanding Investigate and quantify ligand-receptor interactions.Structure-Activity Relationship (SAR) Studies, Biophysical Assays (ITC, SPR).Detailed insight into molecular recognition to guide optimization of potency and selectivity.

Q & A

Q. Step 2: Functional Assays

  • Chemotaxis assays : Test inhibition of cell migration in response to chemokines (e.g., CCL17/22 for CCR4) .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) to assess GPCR activation .

Data Contradiction Example : If receptor binding data (high affinity) conflicts with low functional activity, consider:

  • Membrane permeability : Use logP calculations (experimental logP ~2.97) to assess cellular uptake .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation .

How can researchers resolve contradictions in reported biological activity data for structural analogs?

Advanced Research Question
Case Study: Fluorinated vs. hydroxylated bipiperidines exhibit divergent CCR4 antagonism.

  • Structural analysis : Fluorine’s electron-withdrawing effect increases binding affinity (IC₅₀ 39 nM in mice vs. 140 nM in humans) but reduces solubility .
  • Experimental controls :
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability.
    • Use isogenic cell lines to eliminate genetic background effects.

Q. Resolution Strategy :

Perform side-by-side comparisons of analogs under identical conditions.

Apply computational modeling (e.g., molecular docking) to predict binding poses and explain potency differences .

What strategies are effective for structural modification to enhance pharmacological activity or reduce toxicity?

Advanced Research Question
Key Modifications :

  • Substituent addition : Introduce fluorine at the 4-position to enhance metabolic stability (e.g., 4-Fluoro-1,4'-bipiperidine hydrochloride) .
  • Scaffold hopping : Replace the hydroxyl group with a carboxamide (e.g., [1,4'-Bipiperidine]-1'-carbonyl Chloride Hydrochloride) to improve receptor selectivity .

Q. Toxicity Mitigation :

  • Prodrug design : Mask the hydroxyl group as an ester to reduce off-target effects .
  • SAR studies : Systematically vary substituents and measure cytotoxicity (e.g., IC₅₀ in HEK293 cells) to identify safe derivatives .

What computational and experimental methods are used to characterize physicochemical properties?

Q. Methodological Focus

  • logP determination : Shake-flask method with octanol/water partitioning .
  • pKa prediction : Use potentiometric titration or software (e.g., MarvinSuite) .
  • Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.